![molecular formula C7H5N3O2 B074240 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- CAS No. 1198-99-8](/img/structure/B74240.png)
1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)-
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Overview
Description
Synthesis Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They exist in four regioisomeric forms and have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Scientific Research Applications
Anti-Fibrosis Activity
This compound has been used in the design of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Collagen Prolyl 4-Hydroxylases Inhibition
The compound has been associated with the inhibition of collagen prolyl 4-hydroxylases . This is significant as it plays a role in the stabilization of the triple helix structure of collagen, which is the major structural protein in animals .
Synthesis of Novel Heterocyclic Compounds
The compound has been employed in the design of privileged structures in medicinal chemistry . It has been used to prepare libraries of novel heterocyclic compounds with potential biological activities .
Antimicrobial Activity
Pyrimidine derivatives, which this compound is a part of, are known to exhibit antimicrobial activities .
Antiviral Activity
Similarly, pyrimidine derivatives are also known for their antiviral activities .
Antitumor Activity
The compound, being a part of pyrimidine derivatives, is reported to exhibit antitumor activities .
Future Directions
Oxadiazoles have shown favorable oxygen balance and positive heat of formations, making them potential high-energy cores. Their derivatives have been used in various scientific areas, including pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry . This suggests that 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- and similar compounds may have promising future applications in these fields.
Mechanism of Action
Target of Action
The primary targets of the compound “1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)-” are currently unknown. This compound belongs to the class of oxadiazoles , which are known to interact with a variety of biological targets.
Mode of Action
Oxadiazoles are generally known for their diverse biological activities, which can range from antimicrobial to antitumor effects . The specific interactions and changes resulting from this compound’s interaction with its targets would depend on the nature of these targets.
properties
IUPAC Name |
3-pyridin-3-yl-4H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSFIDOWUWMEBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152600 |
Source
|
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
CAS RN |
1198-99-8 |
Source
|
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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